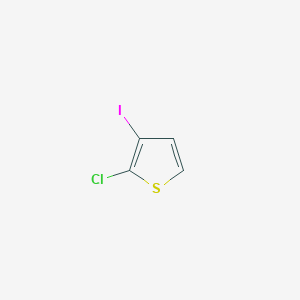![molecular formula C17H12Cl4N2O2 B13998406 4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 72054-52-5](/img/structure/B13998406.png)
4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . For instance, the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid can yield 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity. The use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) has been explored to streamline the process and make it more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinophthalone derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .
Aplicaciones Científicas De Investigación
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
- 4,5,6,7-tetrachloro-3-((3-methyl-4-((4-((4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-yl)amino)phenyl)azo)phenyl)amino)-1H-isoindol-1-one
- N-(2-Hydroxyethyl)phthalimide
Uniqueness
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both tetrachloro and methyl-phenyl-amino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
72054-52-5 |
|---|---|
Fórmula molecular |
C17H12Cl4N2O2 |
Peso molecular |
418.1 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-[2-(N-methylanilino)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12Cl4N2O2/c1-22(9-5-3-2-4-6-9)7-8-23-16(24)10-11(17(23)25)13(19)15(21)14(20)12(10)18/h2-6H,7-8H2,1H3 |
Clave InChI |
ZDESVFXSRXBUOA-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


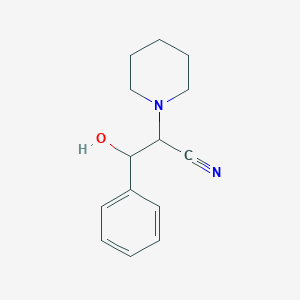
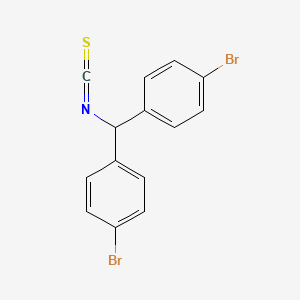
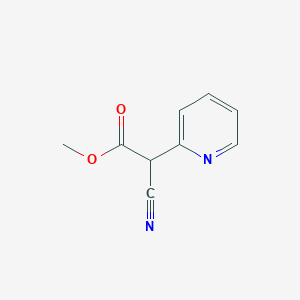
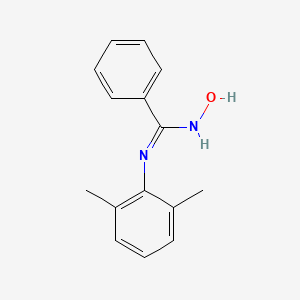


![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)





